Gaboroquinone B

Description

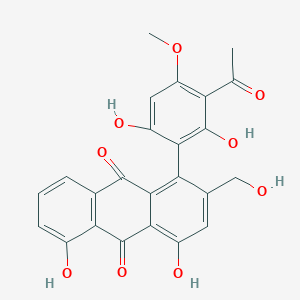

Structure

3D Structure

Properties

Molecular Formula |

C24H18O9 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C24H18O9/c1-9(26)16-15(33-2)7-14(29)19(23(16)31)17-10(8-25)6-13(28)20-21(17)22(30)11-4-3-5-12(27)18(11)24(20)32/h3-7,25,27-29,31H,8H2,1-2H3 |

InChI Key |

XBZFXAYXSQAPPD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

Synonyms |

gaboroquinone B |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Methods for Constitution Determination

The precise molecular framework and connectivity of Gaboroquinone B were established through the application of various Nuclear Magnetic Resonance (NMR) spectroscopic methods. These techniques provided detailed insights into the arrangement of atoms and their relationships within the molecule.

A suite of two-dimensional NMR experiments was instrumental in deciphering the constitution of this compound nih.govacs.orgresearchgate.net. These methods allowed for the mapping of the molecule's skeleton and the assignment of its atoms.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Correlation (HMQC) Spectroscopy: HSQC (or HMQC) experiments were used to directly correlate proton signals with the carbon atoms to which they are directly bonded (one-bond correlations) libretexts.orgemerypharma.comnih.gov. This provided essential data for assigning specific proton resonances to their corresponding carbon atoms, thereby facilitating the interpretation of the entire NMR spectrum and confirming the presence of expected functional groups and their environments.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments were employed to detect through-space correlations between protons that are in close spatial proximity, irrespective of whether they are directly bonded nih.govacs.orgresearchgate.netnih.gov. These correlations are vital for understanding the molecule's three-dimensional conformation and confirming the relative spatial orientation of different parts of the molecule, which is particularly important for molecules with restricted rotation.

The comprehensive data obtained from these NMR techniques provided a definitive assignment of the molecular constitution of this compound nih.govacs.orgresearchgate.net.

Circular Dichroism (CD) spectroscopy was a critical tool for investigating the chiroptical properties of this compound nih.govacs.orgresearchgate.net. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing direct evidence of their stereochemical configuration creative-proteomics.comjascoinc.com.

For this compound, CD investigations were specifically utilized to elucidate its axial configurations and absolute stereochemistry nih.govacs.orgresearchgate.net. The technique is highly sensitive to the three-dimensional arrangement of atoms, particularly around chiral axes, allowing for the determination of the specific enantiomeric form of the compound wikipedia.org. The CD spectra provided essential data for assigning the absolute configuration at the molecule's chiral axis.

Chemical Transformations for Structural Confirmation

Complementary to spectroscopic methods, chemical transformations were employed to further confirm the proposed structure of this compound nih.govacs.org168.167.8. By subjecting this compound to specific chemical reactions, researchers could convert it into known compounds whose structures and stereochemistry were already established.

For instance, side-chain deoxygenation reactions were performed on this compound. This process yielded known phenylanthraquinones, such as knipholone (B1197796) (1) nih.govacs.org168.167.8. The comparison of the spectroscopic data of these derived products with those of authentic samples of knipholone and other related known compounds served to validate the structural assignments and stereochemical configurations proposed for this compound nih.govacs.org168.167.8.

Elucidation of Axial Configurations and Stereochemistry

The stereochemistry of this compound was established through a synergistic combination of spectroscopic data and chemical evidence nih.govacs.orgresearchgate.net168.167.8. NMR techniques, particularly ROESY, provided crucial information regarding the spatial relationships between different parts of the molecule, contributing to the understanding of its three-dimensional arrangement nih.govacs.orgresearchgate.net.

Circular Dichroism (CD) spectroscopy played a definitive role in establishing the absolute configuration at the chiral axis, providing essential chiroptical data that distinguished between possible enantiomers nih.govacs.orgresearchgate.net. Furthermore, chemical derivatization, such as the side-chain deoxygenation to known compounds like knipholone, provided an independent means to confirm these stereochemical assignments by comparison with established standards nih.govacs.org168.167.8. This integrated approach ensured a robust and accurate determination of this compound's complex stereochemistry.

Biosynthesis of Gaboroquinone B

Proposed Biosynthetic Pathways inBulbine frutescens

The biosynthesis of phenylanthraquinones, including Gaboroquinone B, is thought to be derived from common plant metabolic precursors. Research suggests a polyketide-based pathway, potentially integrated with pathways originating from the shikimate route.

Precursor Compounds and Intermediate Metabolites

The anthraquinone (B42736) core of many plant secondary metabolites is often derived from polyketide biosynthesis, where acetyl-CoA and malonyl-CoA units are sequentially condensed by polyketide synthases (PKSs) rsc.orgmdpi.com. For phenylanthraquinones like this compound, it is hypothesized that a polyketide pathway provides the anthraquinone backbone, while a separate pathway, likely involving the shikimate route, contributes the phenyl moiety sci-hub.stresearchgate.netresearchgate.net.

Specific precursor compounds and intermediate metabolites proposed for phenylanthraquinones in Bulbine species include:

Role of the Shikimate Pathway and Polyketide Biosynthesis

The shikimate pathway is a fundamental metabolic route in plants, fungi, and microorganisms responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) researchgate.netflorajournal.comslideshare.netnih.gov. These aromatic amino acids, particularly phenylalanine, are precursors for the phenylpropanoid pathway, which in turn can lead to various phenolic compounds.

For phenylanthraquinones, the shikimate pathway likely provides the aromatic precursors that are eventually incorporated into the final structure. The phenyl moiety of this compound is likely derived from intermediates originating from the shikimate pathway, which are then coupled with polyketide-derived units. Polyketide biosynthesis, involving polyketide synthases (PKSs), is crucial for assembling the carbon skeleton of the anthraquinone core rsc.orgmdpi.com. The precise integration of these two major pathways—shikimate and polyketide biosynthesis—is key to understanding the formation of phenylanthraquinones like this compound. This integration represents a form of biosynthetic convergence researchgate.net.

Enzymology of Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis is not fully elucidated. However, general principles of phenylanthraquinone biosynthesis suggest the involvement of specific enzymes in condensation, cyclization, and modification reactions.

Identification of Key Enzymes

While specific enzymes for this compound have not been definitively identified, related phenylanthraquinones are thought to be formed through enzymatic processes such as:

Genetic Basis of this compound Production

The genetic basis for this compound production resides within the genome of Bulbine frutescens. The genes encoding the enzymes involved in the proposed biosynthetic pathways, such as PKSs and modifying enzymes, would be responsible for its production. Identifying these specific genes would involve transcriptomic and genomic studies of B. frutescens, particularly focusing on tissues where this compound is synthesized. Understanding the genetic regulation of these pathways is crucial for potential biotechnological production or metabolic engineering efforts. However, detailed genetic studies specifically on this compound biosynthesis in B. frutescens are limited in the current literature. The genetic basis for secondary metabolite production in plants is generally complex, involving coordinated expression of multiple genes within biosynthetic gene clusters mdpi.com.

Synthetic Methodologies for Gaboroquinone B and Analogs

Total Synthesis Approaches (Conceptual or Reported)

As of the latest available scientific literature, a complete total synthesis of Gaboroquinone B has not been reported. The absence of a published total synthesis highlights the chemical complexity of the molecule, which includes a stereogenic axis and multiple oxygenated functional groups. However, based on the synthesis of structurally related phenylanthraquinones and other complex natural products, a conceptual framework for the total synthesis of this compound can be proposed.

A plausible retrosynthetic analysis would likely involve a key biaryl coupling reaction to construct the phenylanthraquinone core. Strategies such as the Suzuki-Miyaura coupling or the Ullmann condensation could be employed to connect a suitably functionalized anthraquinone (B42736) moiety with a substituted phenyl ring. The anthraquinone portion itself could be assembled through various methods, including Friedel-Crafts reactions or Diels-Alder cycloadditions.

Conceptual Retrosynthetic Pathway:

A hypothetical retrosynthetic disconnection of this compound is illustrated below. This approach breaks the molecule down into simpler, more readily available starting materials.

| Key Disconnection | Precursor Fragments | Potential Synthetic Reactions |

| Biaryl C-C Bond | Anthraquinone derivative and a Phenyl derivative | Suzuki-Miyaura coupling, Ullmann condensation |

| Anthraquinone Core | Phthalic anhydride (B1165640) and a hydroquinone (B1673460) derivative | Friedel-Crafts acylation, Diels-Alder cycloaddition |

| Phenyl Side Chain | Functionalized benzene (B151609) ring | Standard functional group interconversions |

This conceptual pathway would require careful planning of protecting group strategies to manage the various reactive sites on both precursor fragments. The control of the axial chirality during the biaryl coupling would be a critical and challenging step, potentially requiring the use of chiral auxiliaries or asymmetric catalysis.

Partial Synthesis from Related Phenylanthraquinones

While a total synthesis remains elusive, chemical transformations involving this compound and related phenylanthraquinones have been described, offering a route for partial synthesis. Notably, the deoxygenation of the side-chain of this compound has been reported to yield known phenylanthraquinones. nih.govwikipedia.org This transformation confirms the structural relationship between these natural products and provides a basis for conceptualizing the partial synthesis of this compound from these related compounds.

The chemical conversion of this compound to knipholone (B1197796) involves the removal of the hydroxyl group from the acetyl side chain. nih.govwikipedia.org Conceptually, the reverse of this reaction—the selective hydroxylation of the side chain of a simpler phenylanthraquinone like knipholone—could serve as a partial synthesis of this compound.

Reported Chemical Transformation of this compound:

| Starting Material | Product | Key Transformation | Reference |

| This compound | Knipholone | Side-chain deoxygenation | nih.govwikipedia.org |

| Gaboroquinone A | Isoknipholone | Side-chain deoxygenation | nih.govwikipedia.org |

Achieving the selective hydroxylation required for the partial synthesis of this compound would likely involve advanced oxidation methodologies and would need to overcome challenges related to regioselectivity and the potential for over-oxidation of the sensitive quinone core.

Preclinical Pharmacological Activity of Gaboroquinone B

Other Investigated Biological Activities (Preclinical in vitro or Animal Studies)

Preclinical studies have focused on the in vitro activities of Gaboroquinone B and related compounds from Bulbine frutescens. These investigations have identified potential antiproliferative effects and explored mechanisms of action relevant to disease models.

Cellular Antiproliferative Effects in Disease Models (e.g., Cancer Cell Lines, if applicable to quinone moiety)

Gaboroquinones A and B, along with other phenylanthraquinones isolated from Bulbine frutescens, have been investigated for their antiproliferative effects on human cancer cell lines. Specifically, studies have examined their impact on Jurkat T cells, a human leukemia cell line scispace.comnih.gov. While direct quantitative data specifically for this compound on human cancer cell lines is limited in the publicly available literature, research on a closely related compound, an isofuranonaphthoquinone (IFNQ) also isolated from Bulbine frutescens, has provided significant insights. This IFNQ demonstrated potent antiproliferative effects on Jurkat T cells, comparable to the established anticancer drug 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) nih.gov.

The antiproliferative activity of the isofuranonaphthoquinone (IFNQ) from Bulbine frutescens against Jurkat T cells is detailed below. These findings suggest a potential for this compound, as a related phenylanthraquinone, to exhibit similar cellular antiproliferative activities.

Table 1: Antiproliferative Effects of Isofuranonaphthoquinone (IFNQ) on Jurkat T Cells

| Compound/Treatment | Concentration | Cell Viability (%) | Time (hrs) | Notes |

| Negative Control | N/A | 90.4 | 72 | Baseline cell viability |

| Isofuranonaphthoquinone (IFNQ) | 50 μg/mL | 0 | 24 | Complete cell death |

| Isofuranonaphthoquinone (IFNQ) | 25 μg/mL | 29.2 | 72 | Significant reduction in cell viability |

| BCNU (Positive Control) | 50 μg/mL | 9.75 | 24 | Comparable to IFNQ at 50 μg/mL |

| BCNU (Positive Control) | 25 μg/mL | 44.7 | 72 | Higher viability than IFNQ at 25 μg/mL |

| IFNQ + BCNU (Combination) | 25 μg/mL each | 0 | 72 | Synergistic effect (CI=0), accelerated cell death |

The study indicated that the antiproliferative effects of IFNQ were irreversible nih.gov. Furthermore, the combination of IFNQ with BCNU resulted in synergistic effects, significantly enhancing cell death compared to either compound alone nih.gov.

In addition to antiproliferative effects, Gaboroquinones A and B have also shown moderate to good antiplasmodial and antitrypanosomal activities in vitro researchgate.net168.167.8worldagroforestry.orgacs.org. While these activities are against parasitic protozoa and not directly human cancer cell lines, they highlight the broader biological activity spectrum of these compounds.

Modulation of Specific Cellular Processes

The mechanism by which the related isofuranonaphthoquinone (IFNQ) exerts its antiproliferative effects on Jurkat T cells is hypothesized to involve the generation of reactive oxygen species (ROS), leading to cell death nih.gov. This suggests that this compound, as a quinone derivative, may also influence cellular redox balance.

Furthermore, research on Bulbine frutescens phytochemicals, which include this compound, has indicated potential modulation of other cellular processes relevant to cancer therapy. Extracts from B. frutescens have shown potential to induce apoptosis and inhibit the Notch signaling pathway in breast cancer cells oaes.cc. Additionally, B. frutescens phytochemicals have been identified as inhibitors of the glutathione (B108866) transferase P1-1 protein, an enzyme implicated in the detoxification of anticancer drugs and mediating drug resistance oaes.cc. These findings suggest that this compound, as part of the phytochemical profile of B. frutescens, may contribute to these cellular modulations.

Mechanism of Action Molecular and Cellular Level

Antiplasmodial Mechanisms

Gaboroquinone B interferes with critical processes within the Plasmodium parasite, hindering its survival and replication.

Plasmodium parasites digest host hemoglobin to obtain essential amino acids. This process releases toxic free heme, which the parasite detoxifies by polymerizing it into inert hemozoin crystals, also known as β-hematin wikipedia.orgresearchgate.netmdpi.comuniprot.org. This compound, along with related phenylanthraquinones, has been shown to disrupt this vital detoxification pathway researchgate.netresearchgate.net. This interference is thought to occur through the binding of the anthraquinone (B42736) moiety to the heme ring, preventing its dimerization and subsequent crystallization into hemozoin researchgate.netresearchgate.net. Such inhibition leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and damage researchgate.netnih.gov. This mechanism is a common target for antimalarial drugs, with compounds like chloroquine (B1663885) also acting by inhibiting heme detoxification wikipedia.orgnih.gov.

While this compound demonstrates antiplasmodial activity, specific details regarding its direct inhibition of parasite enzymes such as plasmepsins or sirtuins are not extensively detailed in the provided literature snippets. Research on related compounds suggests that inhibition of heme detoxification pathways is a primary mode of action researchgate.netresearchgate.net.

The inhibition of heme detoxification by this compound can indirectly lead to the disruption of the parasite's redox homeostasis researchgate.netnih.gov. The accumulation of toxic free heme can result in increased production of reactive oxygen species (ROS) and nitric oxide (NO), which are detrimental to the parasite researchgate.netnih.gov. This elevated oxidative stress can damage essential cellular macromolecules, contributing to parasite death nih.gov. While this is a recognized mechanism for some antitrypanosomal compounds involving ROS generation psu.edusemanticscholar.org, its direct application to this compound's antiplasmodial action highlights the cascading effects of interfering with heme metabolism.

Antitrypanosomal Mechanisms

This compound also targets key metabolic processes in Trypanosoma species.

This compound has been identified as an inhibitor of glucose-dependent cellular respiration in trypanosomes researchgate.net. This action directly impacts the parasite's primary energy production pathway. The inhibition of glycolysis, a precursor to cellular respiration, can lead to severe metabolic disruptions, including ATP depletion and cell death nih.govnih.gov.

Further contributing to its antitrypanosomal effects, this compound modulates glycerol-3-phosphate-dependent mitochondrial oxygen assimilation researchgate.net. The glycerol-3-phosphate shuttle is crucial for transferring electrons from the cytosol into the mitochondria to fuel the electron transport chain and generate ATP wikipedia.orgfrontiersin.org. By inhibiting this process, this compound disrupts mitochondrial respiration, compromising the parasite's ability to utilize oxygen for energy production. This metabolic interference is critical for the survival of trypanosomes, which rely heavily on mitochondrial respiration for their energetic needs nih.govnih.govembopress.org.

Compound List

this compound

Gaboroquinone A

4'-O-Demethylknipholone-4'-O-β-D-glucopyranoside

Knipholone anthrone (B1665570)

Isoknipholone

Joziknipholone A

Joziknipholone B

Bulbineloneside D

Structure Activity Relationship Sar Studies

SAR of Gaboroquinone B and Closely Related Phenylanthraquinones

Phenylanthraquinones, including this compound and its close relative Gaboroquinone A, represent a class of compounds with notable antiplasmodial activity researchgate.netacs.org168.167.8nih.gov. These compounds are characterized by an anthraquinone (B42736) core linked to a phenyl substituent. Research indicates that the entire phenylanthraquinone molecular array, including its stereogenic axis, is intrinsically linked to antiplasmodial properties 168.167.8.

While both Gaboroquinone A and B have been reported to exhibit moderate to good antiplasmodial and antitrypanosomal activities, with reported in vitro IC50 values of approximately 4.2 mg mL−1 against Plasmodium falciparum and 5.1 mg mL−1 against Trypanosoma b. rhodesiense researchgate.netnih.gov, there are indications of differential activity between these closely related structures. Specifically, this compound has been noted to possess good activity, whereas Gaboroquinone A is described as weakly active sci-hub.se. This distinction highlights the subtle yet significant impact that minor structural variations can have on biological potency within this class of compounds.

Table 1: Comparative Biological Activities of Phenylanthraquinones

| Compound Name | Biological Activity | In vitro Activity (IC50) | Reference |

| Gaboroquinone A & B | Antiplasmodial | 4.2 mg mL−1 (vs. P. falciparum NF54) | researchgate.net |

| Gaboroquinone A & B | Antitrypanosomal | 5.1 mg mL−1 (vs. T. b. rhodesiense) | researchgate.net |

| This compound | Antiplasmodial | Good activity (qualitative) | sci-hub.se |

| Gaboroquinone A | Antiplasmodial | Weak activity (qualitative) | sci-hub.se |

Influence of Specific Functional Groups and Side Chains on Biological Activity

Gaboroquinones A and B are characterized as side-chain-hydroxylated phenylanthraquinones acs.org168.167.8. The presence and position of functional groups, such as hydroxyl and methoxy (B1213986) groups, as well as the nature of substituents on the anthraquinone core, are known to significantly influence the biological activity of anthraquinone derivatives rsc.orgnih.gov. For instance, studies on related anthraquinones have shown that the polarity of substituents can enhance antibacterial effects, and the substitution pattern on the anthraquinone ring plays a critical role in cytotoxicity rsc.orgnih.gov. While specific studies detailing the impact of modifying this compound's functional groups are limited in the provided literature, the inherent hydroxyl groups and the phenyl substituent are integral to its activity. The comparison between Gaboroquinone A and B, where B exhibits better activity, suggests that subtle differences in hydroxylation or other functional group arrangements on the side chain or core structure could be responsible for this disparity sci-hub.se.

Stereochemical Requirements for Activity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets nih.govresearchgate.netnih.govmhmedical.com. Gaboroquinones A and B possess "interesting stereochemistry," and their axial configurations have been elucidated both chemically and through chiroptical methods, such as Circular Dichroism (CD) investigations acs.org168.167.8. Related phenylanthraquinones, like knipholones, have shown that their antiplasmodial properties are linked to the presence of a stereogenic axis 168.167.8.

In other biologically active molecules, specific stereoisomers have demonstrated significantly enhanced activity, often attributed to stereoselective uptake mechanisms or more effective binding to target sites nih.govresearchgate.net. This suggests that the specific spatial arrangement of this compound is likely crucial for its antiplasmodial and antitrypanosomal efficacy, and deviations from this precise stereochemistry could lead to reduced or abolished activity.

Computational Approaches to SAR (e.g., QSAR, Molecular Modeling)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are invaluable tools for understanding and predicting the biological activity of compounds based on their chemical structures wikipedia.orgresearchgate.net. While direct QSAR studies specifically focused on this compound are not extensively detailed in the provided literature, these approaches have been widely applied to anthraquinone derivatives to elucidate SAR and guide drug discovery efforts nih.govnih.govjchemlett.com.

QSAR models can identify key structural descriptors that correlate with biological activity, such as the nature and position of substituents on the anthraquinone core, which influence cytotoxicity nih.gov. Molecular modeling can further explore how molecules interact with biological targets, providing insights into binding modes and affinities nih.govresearchgate.net. The application of these computational techniques to phenylanthraquinones and related scaffolds could offer a deeper understanding of this compound's mechanism of action and aid in the design of more potent analogues. For instance, QSAR studies on other classes of compounds have identified molecular size and hydrophobicity as critical parameters for activity nih.gov.

Derivatives and Analogs of Gaboroquinone B

Naturally Occurring Analogs from Bulbine frutescens

The medicinal plant Bulbine frutescens is a rich source of phenylanthraquinones. Several compounds structurally related to Gaboroquinone B have been isolated from its roots. These natural analogs share the same core phenylanthraquinone skeleton but differ in their substitution patterns and oxidation states. This compound and its counterpart, Gaboroquinone A, are notable for being the first side-chain-hydroxylated phenylanthraquinones discovered. researchgate.net

Key naturally occurring analogs isolated from Bulbine frutescens include:

Gaboroquinone A : A stereoisomer of this compound, also featuring a hydroxylated side chain. researchgate.net

Knipholone (B1197796) : A well-studied phenylanthraquinone that lacks the side-chain hydroxylation seen in the gaboroquinones. researchgate.net It is considered a chemotaxonomic marker for the plant. researchgate.net

Isoknipholone : An isomer of knipholone. oaepublish.com

Chemical transformations can demonstrate the relationship between these compounds. For instance, the deoxygenation of the side chains of Gaboroquinone A and this compound can yield Isoknipholone and Knipholone, respectively, confirming their structural linkage. researchgate.net These compounds have been investigated for their biological activities, showing moderate to good antiplasmodial and antitrypanosomal effects in vitro. researchgate.net

**Table 1: Naturally Occurring Phenylanthraquinone Analogs in *Bulbine frutescens***

| Compound Name | Key Structural Feature | Source |

|---|---|---|

| Gaboroquinone A | Side-chain hydroxylated phenylanthraquinone | Bulbine frutescens roots researchgate.net |

| Knipholone | Phenylanthraquinone | Bulbine frutescens roots researchgate.net |

| Isoknipholone | Phenylanthraquinone isomer | Bulbine frutescens roots oaepublish.com |

Semisynthetic or Totally Synthesized Derivatives

While specific literature on the semisynthesis or total synthesis of this compound is not prominent, extensive work has been done on its close analog, knipholone. These synthetic efforts provide a blueprint for methodologies that could be applied to this compound.

Semisynthetic Derivatives: Research has focused on modifying knipholone to improve its physicochemical properties, such as water solubility, which can impact bioavailability. tandfonline.comnih.gov One approach has been the synthesis of Mannich base derivatives of knipholone. researchgate.nettandfonline.com This involves introducing amino alkyl moieties into the knipholone structure. Studies have shown that these semisynthetic derivatives exhibit enhanced and significant antibacterial activity against various pathogenic strains, whereas the parent knipholone was inactive. researchgate.nettandfonline.comnih.gov For example, specific knipholone Mannich base derivatives showed strong efficacy against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov

Total Synthesis: The total synthesis of phenylanthraquinones like knipholone has been achieved, representing a significant challenge due to the stereochemistry of the biaryl axis. An atropo-enantioselective total synthesis for knipholone has been successfully developed. nih.govacs.org This synthetic route allows for the controlled construction of the molecule with the correct spatial orientation, providing access to the natural product and its analogs for broader biological investigation. nih.gov Such synthetic availability is crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Although total syntheses for other complex quinone natural products like (±)-brasiliquinone B and peshawaraquinone have also been reported, demonstrating the feasibility of such chemical endeavors, a dedicated total synthesis for this compound has not yet been detailed in available literature. researchgate.netchemrxiv.org

Design of Analogs for Enhanced Biological Activity or Selectivity

The design of new analogs of this compound is guided by the principles of structure-activity relationships (SAR), which seek to identify the specific structural features of a molecule responsible for its biological effects. gardp.orgwikipedia.org By systematically modifying the chemical structure, medicinal chemists can aim to enhance potency against a target, improve selectivity, and optimize pharmacokinetic properties. nbinno.com

Structure-Activity Relationship (SAR) Studies: For quinone-based compounds, SAR studies have shown that modifications to various parts of the molecule can dramatically alter biological activity. nih.gov For phenylanthraquinones, key areas for modification include the substituents on both the anthraquinone (B42736) and the phenyl rings. For instance, the introduction of different functional groups can influence factors like lipophilicity and electronic effects, which are critical for the molecule's interaction with biological targets. nbinno.com Research on other quinoline (B57606) derivatives has shown that specific groups, such as an aniline (B41778) group at C-4 or alkoxy groups at C-7, play an important role in optimal anticancer activity. nih.gov This suggests that similar targeted modifications to the this compound scaffold could yield derivatives with enhanced efficacy.

In Silico Design and Computational Tools: Modern drug design increasingly relies on computational, or in silico, methods to predict the biological activity of novel compounds before they are synthesized. nih.govresearchgate.net For phytochemicals from Bulbine frutescens, including this compound, molecular docking studies have been used to screen their potential against therapeutic targets, such as the ABC transporter protein involved in cancer drug resistance. oaepublish.comoaepublish.com These computational models can predict how a molecule like this compound binds to a protein's active site and estimate its binding affinity. oaepublish.com Furthermore, in silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the design process. nih.gov By using these predictive models, researchers can rationally design this compound analogs with a higher probability of improved biological activity and selectivity. nih.gov

Analytical Methodologies for Biological Matrices

Quantitative Determination in Biological Samples (e.g., plasma, tissue homogenates, cell lysates)

Comprehensive searches for established analytical methodologies for the quantitative determination of Gaboroquinone B in biological matrices such as plasma, tissue homogenates, or cell lysates did not yield specific results. There is a lack of publicly available scientific literature detailing validated methods for the analysis of this particular compound in biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

No specific High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound in biological samples have been documented in the accessible scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Similarly, searches for validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of this compound in biological fluids or tissues did not provide any specific protocols or findings.

Bioanalytical Method Validation Parameters

Due to the absence of specific analytical methods for this compound, there is no available information on the validation parameters for its bioanalysis. The following sections describe general principles of bioanalytical method validation that would be applicable should a method be developed in the future.

Selectivity and Specificity

For a future analytical method for this compound, selectivity would need to be demonstrated to ensure that the detected signal corresponds solely to this compound and is not affected by other components in the biological matrix, such as metabolites, endogenous substances, or concomitant medications. gabi-journal.net This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. gabi-journal.net

Lower Limit of Quantification (LLOQ)

The Lower Limit of Quantification (LLOQ) would be established as the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govaustinpublishinggroup.com Generally, the analyte response at the LLOQ should be at least five to ten times the response of the blank matrix. researchgate.net For the LLOQ to be acceptable, the precision should not exceed 20% and the accuracy should be within 80-120% of the nominal concentration. austinpublishinggroup.com

Calibration Curve Establishment

A calibration curve would need to be established to define the relationship between the concentration of this compound and the analytical response. nih.gov This is typically prepared by spiking a series of blank biological matrix samples with known concentrations of the analyte. The curve should consist of a blank sample, a zero sample (blank matrix with internal standard), and typically six to eight non-zero concentration standards. nih.gov The linearity of the curve is assessed using statistical methods like the coefficient of determination (r²), which should ideally be close to 1. researchgate.net

Accuracy and Precision in Complex Matrices

The validation of any bioanalytical method is fundamental to ensure the reliability and reproducibility of quantitative data from biological samples. jchps.com Accuracy and precision are two of the most critical parameters in this validation process, especially when dealing with complex biological matrices such as plasma, serum, or whole blood. nih.govjapsonline.com The inherent complexity of these matrices, containing numerous endogenous compounds, necessitates a rigorous assessment to demonstrate that the method can reliably quantify the analyte of interest, this compound, without interference. japsonline.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptance criteria for these parameters to ensure data integrity in pharmacokinetic and toxicokinetic studies. europa.eufda.gov

The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte. nih.govrsc.org It is typically expressed as a percentage of the nominal value. Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample; it is a measure of random error and is usually expressed as the coefficient of variation (CV). nih.goveuropa.eu Both accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples, across both single and multiple analytical runs. nih.gov

Detailed research findings from the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma are presented below. The validation was conducted by analyzing replicate QC samples on the same day (intra-day) and on three different days (inter-day) to determine repeatability and intermediate precision, respectively. rsc.org

The acceptance criteria stipulate that for QC samples, the mean concentration should be within ±15% of the nominal value, while the precision (CV) should not exceed 15%. nih.goveuropa.eu For the LLOQ, a wider acceptance range is typically allowed, with accuracy within ±20% of the nominal value and precision not exceeding 20% CV. nih.goveuropa.eu

The data presented in the following tables demonstrate that the developed bioanalytical method for this compound meets these established criteria, indicating that the assay is both accurate and precise for its intended purpose.

The intra-day (within-run) accuracy and precision were determined by analyzing six replicates of quality control samples at four different concentration levels (LLOQ, Low, Medium, and High) in a single analytical run. The results, as detailed in Table 1, show that the accuracy for all QC levels was within the range of 97.40% to 105.50%, and the precision (CV, %) was ≤ 8.15%. These values are well within the acceptable limits set by regulatory guidelines. fda.gov

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| LLOQ | 2.50 | 2.61 | 104.40 | 8.15 |

| Low | 7.50 | 7.34 | 97.87 | 6.42 |

| Medium | 75.0 | 73.05 | 97.40 | 4.11 |

| High | 150.0 | 158.25 | 105.50 | 3.28 |

The inter-day (between-run) accuracy and precision were assessed by analyzing the same four levels of QC samples over three separate analytical runs conducted on three different days. rsc.org This evaluation provides insight into the method's reproducibility over time. The results, summarized in Table 2, indicate that the inter-day accuracy ranged from 98.80% to 103.27%, with a precision (CV, %) not exceeding 7.55%. These findings confirm the long-term reliability and reproducibility of the method for quantifying this compound in complex biological matrices. europa.eu

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| LLOQ | 2.50 | 2.47 | 98.80 | 7.55 |

| Low | 7.50 | 7.68 | 102.40 | 5.98 |

| Medium | 75.0 | 77.45 | 103.27 | 3.76 |

| High | 150.0 | 149.10 | 99.40 | 2.89 |

Metabolic Fate and Biotransformation

Proposed Metabolic Pathways in Biological Systems

Currently, there are no proposed metabolic pathways for Gaboroquinone B in any biological system. The scientific community has yet to investigate how this complex molecule is processed in vivo. Phenylanthraquinones, the chemical class to which this compound belongs, are known to undergo various metabolic transformations, including phase I reactions (such as oxidation, reduction, and hydrolysis) and phase II reactions (conjugation with endogenous molecules like glucuronic acid or sulfate). However, without specific studies on this compound, any proposed pathway would be purely speculative and lack the necessary scientific evidence for substantiation.

Enzymatic Biotransformation Studies (in vitro models)

There is a complete lack of published research on the enzymatic biotransformation of this compound using in vitro models. Standard methodologies to investigate drug metabolism, such as incubations with liver microsomes, hepatocytes, or recombinant enzymes, have not been applied to this compound. Consequently, there is no information regarding which enzymes, if any, are responsible for its metabolism. Key questions regarding the role of cytochrome P450 (CYP) enzymes or other metabolic enzyme systems in the biotransformation of this compound remain unanswered.

Identification of Metabolites

Consistent with the absence of metabolic studies, no metabolites of this compound have been identified. The process of identifying metabolites, which typically involves analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy following in vivo or in vitro experiments, has not been undertaken for this compound.

Interactive Data Table: Summary of this compound Metabolic Data

| Metabolic Aspect | Findings |

| Proposed Metabolic Pathways | No data available |

| Key Metabolizing Enzymes | No data available |

| Identified Metabolites | No data available |

| In Vitro Biotransformation | No studies conducted |

Interactions with Biological Systems Beyond Direct Therapeutic Targets

Molecular Interactions with Key Enzymes and Proteins

Research has investigated the interaction of Gaboroquinone B and related compounds with specific enzymes and proteins, providing insights into its molecular mechanisms of action.

One significant area of investigation involves the inhibition of human Glutathione (B108866) S-transferase P1-1 (GSTP1-1) tandfonline.com. GSTP1-1 is an enzyme involved in cellular detoxification and is often implicated in multidrug resistance in cancer. In a study evaluating natural products as inhibitors of GSTP1-1, this compound (listed as compound 4 in the study) was found to inhibit the enzyme, albeit to a lesser extent compared to more potent inhibitors identified in the same research tandfonline.com. The study utilized monochlorobimane (B1663430) (MCB) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as substrates to assess GST activity tandfonline.com.

Furthermore, this compound has been a subject of molecular docking studies aimed at understanding its potential as an inhibitor of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (PDB ID: 3G60) researchgate.net. P-glycoprotein is a well-known efflux pump that contributes to multidrug resistance by actively transporting various compounds, including drugs, out of cells. These docking studies, which were part of a broader investigation into Bulbine frutescens phytochemicals, explore the binding affinity and potential interaction of this compound with this crucial transporter protein researchgate.net.

Table 12.1: Molecular Interactions of this compound

| Target Protein/Enzyme | Interaction Type | Substrate/Context | Finding | Reference |

| Human Glutathione S-transferase P1-1 (GSTP1-1) | Inhibition | MCB, CDNB | Showed inhibition, but to a lesser extent than other tested compounds. | tandfonline.com |

| P-glycoprotein (PDB ID: 3G60) | Molecular Docking | ABC Transporter Study | Docked as a potential inhibitor, part of a study also employing molecular dynamics simulations. | researchgate.net |

Cellular Uptake and Intracellular Distribution Studies

Specific studies detailing the cellular uptake mechanisms and intracellular distribution of this compound in mammalian cells are not extensively documented in the provided literature. While its biological activities imply cellular entry, the precise pathways and localization within cells remain areas that require further investigation. General research on nanoparticles and other natural compounds highlights that cellular uptake can be influenced by factors such as particle size, surface charge, and the presence of specific cellular receptors, often involving endocytic pathways researchgate.netresearchgate.netd-nb.infoeeer.org. However, direct experimental data for this compound's cellular journey is limited in the reviewed snippets.

Modulation of Cellular Signaling Pathways

Evidence suggests that compounds derived from Bulbine frutescens, including this compound, may influence cellular signaling pathways. Extracts from Bulbine frutescens have been reported to downregulate the notch signaling pathway in breast cancer cells researchgate.net. The notch pathway plays a critical role in cell differentiation, proliferation, and survival, and its dysregulation is implicated in various cancers. While this finding pertains to the plant extract, it indicates a potential for this compound, as a constituent, to modulate such pathways.

More broadly, anthraquinone (B42736) derivatives, as a class to which this compound belongs, are known to interact with and modulate various cellular signaling cascades, including those involved in cancer progression and immune responses, such as the PI3K-Akt, NF-kappa B, and p53 pathways scispace.com.

Table 12.2: Modulation of Cellular Signaling Pathways

| Pathway Name | Effect | Context | Reference |

| Notch Signaling | Downregulation | Observed with Bulbine frutescens extracts in breast cancer cells. | researchgate.net |

| General Anthraquinones | Modulation | Pathways in cancer, Rap1, NF-kappa B, p53, PI3K-Akt signaling. | scispace.com |

Ligand-Protein Binding Dynamics (e.g., Molecular Dynamics Simulations)

To complement molecular docking studies, molecular dynamics (MD) simulations are crucial for understanding the stability and dynamic behavior of ligand-protein complexes researchgate.netmdpi.comfrontiersin.orgnih.gov. In the context of this compound's interaction with P-glycoprotein, studies have indicated the use of molecular dynamics simulations alongside docking to evaluate the binding of Bulbine frutescens phytochemicals, including this compound, as potential ABC transporter inhibitors researchgate.net. These simulations typically assess parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to gauge the stability of the protein-ligand complex over time researchgate.netmdpi.com. While specific detailed results of MD simulations for this compound are not elaborated in the provided snippets, their application in this research area highlights the dynamic nature of ligand-protein recognition processes.

Compound List

this compound

Gaboroquinone A

4'-O-Demethylknipholone-4'-O-β-D-glucopyranoside

Isoknipholone

Isofuranonaphthoquinone

Bulbineloneside D

Chrysothrone

Chrysophanol Dimethyl Ether

Pulmatin

Palmidin C

Knipholone Anthrone (B1665570)

Knipholone 6'-methyl ether

Bulbine-Knipholone

Chrysophanol Glucuronide

1,8-Dihydroxy-3-methyl-anthraquinone

Torososide B

1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6′-O-acetyl)-β-D-xylopyranosyl-(1→ 2)-β-D-glucopyranoside

Angoroside C

Cissampeloflavone

3-geranylemodin

Ningpogenin

Hesperidin

Neohesperidin dihydrochalcone (B1670589)

Future Research Directions and Therapeutic Prospects

Elucidation of Complete Biosynthetic Pathways for Sustainable Production

Gaboroquinone B is a natural product derived from Bulbine frutescens researchgate.net168.167.8acs.orgacs.orgacs.org168.167.8knapsackfamily.comworldagroforestry.orgresearchgate.netisisn.org. Understanding the complete biosynthetic pathway of this compound within the plant is crucial for developing sustainable and scalable production methods. Current literature does not detail the specific enzymatic steps or genetic machinery involved in its biosynthesis researchgate.net. Future research should focus on identifying the key enzymes, genes, and regulatory mechanisms responsible for this compound production. This knowledge could enable biotechnological approaches, such as metabolic engineering of microbial hosts or plant cell cultures, to produce this compound more efficiently and reliably, reducing reliance on extraction from wild or cultivated plant sources.

Development of Novel and Efficient Synthetic Strategies

While this compound has been isolated and its structure elucidated through spectroscopic analysis researchgate.net168.167.8acs.orgacs.orgacs.org168.167.8, detailed reports on its chemical synthesis are not widely available in the reviewed literature. Developing robust and efficient synthetic routes is essential for providing sufficient quantities of this compound for extensive preclinical and clinical studies. Furthermore, synthetic approaches can allow for the generation of analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Research efforts should be directed towards designing and optimizing synthetic methodologies that are scalable, cost-effective, and yield this compound with high purity.

Comprehensive In Vivo Efficacy Studies in Diverse Animal Models

This compound has shown in vitro antiplasmodial and antitrypanosomal activities 168.167.8acs.orgacs.orgacs.orgplos.org. Specifically, it has demonstrated moderate to good activity against Plasmodium falciparum and Trypanosoma brucei 168.167.8acs.orgacs.orgacs.orgplos.org. Related compounds, such as knipholone (B1197796), have also shown in vivo anti-malarial activity against Plasmodium berghei in mice researchgate.netresearchgate.net. However, comprehensive in vivo efficacy studies specifically for this compound in relevant animal models are needed. Investigations should evaluate its therapeutic potential in models of malaria, African trypanosomiasis (sleeping sickness), and potentially other parasitic diseases. Such studies would provide critical data on its effectiveness in a living system, including its pharmacokinetics and pharmacodynamics, which are essential for assessing its viability as a therapeutic agent.

Exploration of Novel Molecular Targets for Broader Applications

The precise molecular targets and mechanisms of action for this compound are not yet fully elucidated. While its antiplasmodial and antitrypanosomal activities are known, identifying the specific proteins or pathways it interacts with is crucial for understanding its broader therapeutic potential and for rational drug design. Computational studies have explored the binding of related natural products to Trypanosoma brucei drug targets researchgate.net and Trypanosoma cruzi sirtuins nih.gov, offering a starting point. Future research should employ a combination of biochemical assays, genetic approaches, and advanced computational methods (like molecular docking and systems biology) to identify this compound's specific molecular targets. This understanding could reveal new applications beyond its known antiparasitic effects, potentially in areas like oncology or inflammatory diseases, given the general bioactivity of anthraquinones nih.govresearchgate.net.

Drug Discovery Implications Based on the Phenylanthraquinone Scaffold

This compound belongs to the phenylanthraquinone class of compounds, a structural motif that has garnered significant interest in drug discovery due to its diverse biological activities researchgate.netacs.orgplos.orgresearchgate.netnih.govnih.govlifechemicals.com. The phenylanthraquinone scaffold is recognized for its potential to interact with various biological targets, leading to antiplasmodial, antitrypanosomal, and other activities acs.orgplos.orgresearchgate.netnih.govnih.gov. The unique stereochemistry and side-chain hydroxylation of this compound contribute to its specific properties 168.167.8acs.orgacs.orgacs.org. Research into this compound can inform drug discovery efforts by highlighting the therapeutic relevance of this scaffold. Studies focused on structure-activity relationships (SAR) of this compound and its analogues could lead to the development of novel therapeutic agents with enhanced efficacy and tailored pharmacological profiles, leveraging the established drug-like properties of the phenylanthraquinone core nih.govnih.govlifechemicals.com.

Integration with Systems Biology and Bioinformatics Approaches for Polypharmacology

Table 1: Properties and Reported In Vitro Activities of this compound

| Parameter | Value | Source |

| Compound Name | This compound | researchgate.netknapsackfamily.com |

| Molecular Formula | C24H18O9 | knapsackfamily.com |

| Molecular Weight | 450.09508217 | knapsackfamily.com |

| In Vitro Antiplasmodial Activity | IC50 = 4.2 µg mL⁻¹ (vs. Plasmodium falciparum NF54) | plos.org |

| In Vitro Antitrypanosomal Activity | IC50 = 5.1 µg mL⁻¹ (vs. Trypanosoma b. rhodesiense) | plos.org |

| Docking Score (T. brucei targets) | -91.59, -95.34, -114.86, -86.95 (multiple values indicate scores against different targets/poses) | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Gaboroquinone B from natural sources?

- Methodological Guidance :

- Isolation : Use chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays or phytochemical screening. Reference structural analogs (e.g., Gaboroquinone A ) to optimize separation protocols.

- Characterization : Employ spectroscopic methods (NMR, MS, IR) to confirm molecular structure. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

- Purity Assessment : Include HPLC-UV/Vis or GC-MS quantification, ensuring compliance with reproducibility standards outlined in experimental reporting guidelines .

Q. How can researchers design initial bioactivity assays for this compound?

- Methodological Guidance :

- Hypothesis-Driven Assays : Align with PICOT framework (Population: cell lines/organisms; Intervention: dosage; Comparison: controls; Outcome: cytotoxicity/antioxidant activity; Time: exposure duration) .

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to establish IC₅₀ values. Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Triangulation : Combine in vitro results with molecular docking simulations to predict target interactions .

Advanced Research Questions

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

- Methodological Guidance :

- Isotopic Labeling : Trace precursor incorporation (e.g., ¹³C-glucose) using NMR or LC-MS to identify intermediate metabolites .

- Genomic Mining : Screen transcriptomes of source organisms (e.g., African medicinal plants ) for polyketide synthase or terpenoid-related genes.

- CRISPR/Cas9 Knockouts : Validate gene function by disrupting candidate biosynthetic clusters and monitoring metabolite profiles .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

- Methodological Guidance :

- Rational Modification : Synthesize analogs with targeted substitutions (e.g., hydroxyl → methoxyl groups) guided by computational QSAR models .

- High-Throughput Screening : Use microplate readers to assess derivative libraries against multiple targets (e.g., kinases, receptors).

- False Discovery Control : Apply Benjamini-Hochberg correction (FDR < 0.05) to mitigate Type I errors in multi-variate assays .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results across studies on this compound?

- Methodological Guidance :

- Meta-Analysis Framework : Aggregate datasets using PRISMA guidelines, assessing heterogeneity via I² statistics. Exclude outliers with Grubbs’ test (α = 0.05) .

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, solvent controls) to isolate variables causing discrepancies .

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk not captured in initial assays .

Q. What statistical approaches are recommended for validating this compound’s therapeutic potential in pre-clinical models?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.